Cas no 18679-90-8 (Butanoic acid,4-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]-)
![Butanoic acid,4-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]- structure](https://de.kuujia.com/scimg/cas/18679-90-8x500.png)
18679-90-8 structure
Produktname:Butanoic acid,4-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]-
Butanoic acid,4-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanoic acid,4-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]-
- 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]-butanoic acid
- 4-D-Pantoylamino-buttersaeure
- 4-D-pantoylamino-butyric acid
- D-Homopantothenic acid
- Homopantothenic acid
- HOPA
- Hopantenic
- hopantenic acid
- Dexpanthenol iMpurity I
- D-(+)-Homopantothenic acid
- 4-[[(2R)-2,4-Dihydroxy-3,3-dimethyl-1-oxobutyl]amino]butanoic acid
- (+)-4-[[(R)-2,4-Dihydroxy-3,3-dimethyl-1-oxobutyl]amino]butyric acid
- Butyric acid, 4-(2,4-dihydroxy-3,3-dimethylbutyramido)-, D-(+)- (8CI)
- H473MVB16U
- 4-(((2R)-2,4-DIHYDROXY-3,3-DIMETHYL-1-OXOBUTYL)AMINO)BUTANOIC ACID
- DB14044
- Pantocalcin
- Hopanteninsaeure
- Acido hopantenico
- CHEBI:134949
- NS00068807
- Hopantenic acid [INN]
- 4-[[(2R)-2,4-dihydroxy-3,3-dimethyl-butanoyl]amino]butanoic acid
- Acidum hopantenicum
- D-(+)-4-(2,4-Dihydroxy-3,3-dimethylbutyramido)butyric acid
- SCHEMBL1649293
- HOPANTENIC ACID [WHO-DD]
- 18679-90-8
- CHEMBL2110783
- Butanoic acid, 4-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]-
- Acidum hopantenicum [INN-Latin]
- AKOS005267205
- D08042
- CS-0254878
- Acido hopantenico [INN-Spanish]
- N-pantoyl-GABA
- 4-[(2,4-Dihydroxy-3,3-dimethyl-1-oxobutyl)amino]butanoic acid
- HOPan
- (R)-4-(2,4-Dihydroxy-3,3-dimethylbutanamido)butanoic acid
- Hopantenic acid (INN)
- UNII-H473MVB16U
- Calicum hopantenate
- 17097-76-6
- F87812
- DTXSID6048331
- Q4143336
- Acide hopantenique [INN-French]
- HOPANTENIC ACID [MI]
- (R)-(+)-4-(2,4-Dihydroxy-3,3-dimethylbutyramido)buttersaeure
- Pantocalcin (TN)
- 4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid
- BUTYRIC ACID, 4-(2,4-DIHYDROXY-3,3-DIMETHYLBUTYRAMIDO)-, D-(+)-
- Acide hopantenique
- pantogab, (R)-isomer
- SBBDHANTMHIRGW-QMMMGPOBSA-N
- 4-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]butanoic acid
- SBI-0654639.0001
- Acidum hopantenicum (INN-Latin)
- 4-((2R)-2,4-dihydroxy-3,3-dimethylbutanamido)butanoic acid
- Acido hopantenico (INN-Spanish)
- Acide hopantenique (INN-French)
- DTXCID7028306
-
- MDL: MFCD01941640
- Inchi: InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1
- InChI-Schlüssel: SBBDHANTMHIRGW-QMMMGPOBSA-N
- Lächelt: CC(CO)([C@@H](O)C(NCCCC(O)=O)=O)C
Berechnete Eigenschaften
- Genaue Masse: 233.12600
- Monoisotopenmasse: 233.126323
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 8
- Komplexität: 252
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topologische Polaroberfläche: 107
Experimentelle Eigenschaften
- Dichte: 1.23
- Siedepunkt: 556°Cat760mmHg
- Flammpunkt: 290.1°C
- Brechungsindex: 1.508
- PSA: 106.86000
- LogP: -0.26230
- pka: 4.52 at 25°
- Spezifische Rotation: D20 +23.8°
Butanoic acid,4-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]- Sicherheitsinformationen
- Toxizität:LD50 in male, female mice, male, female rats (mg/kg): 850, 954, 1575, 1458 i.p.; 2063, 2495, 5940, 7348 s.c.; 6297, 7935, 16810, 13350 orally (Nishizawa)
- Gefahrenklasse:IRRITANT
Butanoic acid,4-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]- Zolldaten
- HS-CODE:2924199090
- Zolldaten:
China Zollkodex:
2924199090Übersicht:
Andere acyclische Amide (einschließlich acyclischer Carbamate)(einschließlich ihrer Derivate und Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken
Zusammenfassung:
292499090. andere acyclische Amide (einschließlich acyclische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
Butanoic acid,4-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE83177-10mg |
(R)-4-(2,4-Dihydroxy-3,3-dimethylbutanamido)butanoic acid |
18679-90-8 | 98% | 10mg |
$178.00 | 2024-04-20 | |
A2B Chem LLC | AE83177-25mg |
(R)-4-(2,4-Dihydroxy-3,3-dimethylbutanamido)butanoic acid |
18679-90-8 | 98% | 25mg |
$322.00 | 2024-04-20 | |
Aaron | AR00ADO5-1g |
Hopantenic |
18679-90-8 | 98% | 1g |
$845.00 | 2025-02-13 | |
A2B Chem LLC | AE83177-250mg |
(R)-4-(2,4-Dihydroxy-3,3-dimethylbutanamido)butanoic acid |
18679-90-8 | ≥98% | 250mg |
$291.00 | 2024-01-02 | |
A2B Chem LLC | AE83177-1g |
(R)-4-(2,4-Dihydroxy-3,3-dimethylbutanamido)butanoic acid |
18679-90-8 | ≥98% | 1g |
$768.00 | 2024-01-02 | |
1PlusChem | 1P00ADFT-10mg |
Hopantenic |
18679-90-8 | 98% | 10mg |
$194.00 | 2024-06-17 | |
eNovation Chemicals LLC | D926515-500mg |
4-[(2R)(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]-butanoic acid |
18679-90-8 | 95% | 500mg |
$585 | 2025-02-24 | |
1PlusChem | 1P00ADFT-1mg |
Hopantenic |
18679-90-8 | 98% | 1mg |
$80.00 | 2024-06-17 | |
MedChemExpress | HY-139729-5mg |
HOPan |
18679-90-8 | ≥98.0% | 5mg |
¥900 | 2024-07-21 | |
MedChemExpress | HY-139729-1mg |
HOPan |
18679-90-8 | ≥98.0% | 1mg |
¥400 | 2024-07-21 |
Butanoic acid,4-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]- Verwandte Literatur
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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